molecular formula C9H12BrNO2S B12065086 3-Bromo-4-(propane-2-sulfonyl)-phenylamine

3-Bromo-4-(propane-2-sulfonyl)-phenylamine

Cat. No.: B12065086
M. Wt: 278.17 g/mol
InChI Key: YMLXAAISMZDPIT-UHFFFAOYSA-N
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Description

3-Bromo-4-(propane-2-sulfonyl)-phenylamine is an organic compound characterized by the presence of a bromine atom, a propane-2-sulfonyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(propane-2-sulfonyl)-phenylamine typically involves the bromination of 4-(propane-2-sulfonyl)-phenylamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of 4-(propane-2-sulfonyl)-phenylamine.

    Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 4-(propane-2-sulfonyl)-phenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(propane-2-sulfonyl)-phenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(propane-2-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 3-Bromo-4-(propane-2-sulfonyl)-benzoic acid
  • 3-Fluoro-4-(propane-2-sulfonyl)-benzoic acid
  • 3-Bromo-4-(propane-2-sulfonyl)-ethoxybenzene

Comparison: Compared to these similar compounds, 3-Bromo-4-(propane-2-sulfonyl)-phenylamine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity. The amine group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

3-bromo-4-propan-2-ylsulfonylaniline

InChI

InChI=1S/C9H12BrNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3

InChI Key

YMLXAAISMZDPIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)Br

Origin of Product

United States

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